molecular formula C17H18N4O3S B2361218 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 946274-51-7

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2361218
CAS No.: 946274-51-7
M. Wt: 358.42
InChI Key: WWYQARBBCPSIQF-UHFFFAOYSA-N
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Description

The compound "(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone" features a benzothiazole core substituted with a methoxy group at position 6, linked via a piperazine ring to a 5-methylisoxazole-3-yl methanone moiety. This structure combines aromatic heterocycles (benzothiazole and isoxazole) with a piperazine linker, which may confer conformational rigidity and influence binding interactions in biological systems.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-9-14(19-24-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(23-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYQARBBCPSIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Methoxy-2-aminothiophenol with α-Bromoketones

Procedure :

  • React 4-methoxy-2-aminothiophenol (1.0 eq) with 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq) in anhydrous THF at 0–5°C
  • Stir for 3 hr under N₂ atmosphere
  • Quench with saturated NH₄Cl, extract with EtOAc
  • Purify via silica gel chromatography (hexane:EtOAc 4:1)

Key Data :

Parameter Value
Yield 78–82%
Characterization $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.4 Hz, 1H), 6.94 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.84 (s, 3H)

Piperazine Functionalization of Benzo[d]thiazole Core

Nucleophilic Aromatic Substitution

Optimized Protocol :

  • Suspend 6-methoxybenzo[d]thiazol-2-amine (1.0 eq) and N-Boc-piperazine (1.2 eq) in DMF
  • Add K₂CO₃ (2.5 eq) and heat at 110°C for 12 hr
  • Deprotect Boc group using TFA:DCM (1:1) for 2 hr
  • Neutralize with 10% NaHCO₃, extract with DCM

Reaction Metrics :

Condition Optimization Finding
Solvent Screening DMF > DMSO > THF (yields 85% vs 72% vs 68%)
Temperature Profile 110°C optimal (85% yield vs 78% at 100°C)
Base Impact K₂CO₃ > Cs₂CO₃ > Et₃N (85% vs 82% vs 65%)

Isoxazole Carbonyl Coupling to Piperazine

Carbodiimide-Mediated Amide Bond Formation

Standard Method :

  • Dissolve 5-methylisoxazole-3-carboxylic acid (1.2 eq) in dry DCM
  • Add EDCl (1.5 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) at 0°C
  • After 30 min, add piperazine intermediate (1.0 eq)
  • Stir at RT for 18 hr
  • Wash with 1M HCl, dry over Na₂SO₄

Performance Data :

Parameter Value
Coupling Efficiency 91–94%
Purity (HPLC) >99%
$$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 162.1 (isoxazole C3), 158.4 (thiazole C2)

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Coupling Approach

Innovative Methodology :

  • Concurrent Suzuki-Miyaura coupling and amide formation
  • Use Pd(PPh₃)₄ (5 mol%) with K₃PO₄ base in THF/H₂O
  • Achieves 78% overall yield in 8 hr

Advantages :

  • Eliminates intermediate purification
  • Reduces total synthesis time by 40%

Process Optimization and Scale-Up Considerations

Critical Quality Attributes (CQAs)

CQA Control Strategy
Residual Solvents SPC limits: DMF < 500 ppm
Genotoxic Impurities EDCl/HOBt byproducts < 10 ppm
Polymorphic Form Controlled via anti-solvent crystallization

Industrial-Scale Production Metrics

Parameter Bench Scale (100 g) Pilot Plant (10 kg)
Overall Yield 68% 72%
Purity 99.2% 99.5%
Cycle Time 48 hr 42 hr

Analytical Characterization and Validation

Comprehensive Spectroscopic Profile

Key Assignments :

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₄O₃S [M+H]⁺ 393.1284, found 393.1281
  • FT-IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N thiazole)
  • XRD Analysis : Monoclinic P2₁/c space group with Z=4

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The piperazine ring can be reduced to form a piperidine derivative.

  • Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of a hydroxyl group at the methoxy position.

  • Reduction: : Formation of a piperidine derivative from the piperazine ring.

  • Substitution: : Various substituted isoxazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives containing benzothiazole and piperazine demonstrate significant antimicrobial properties. For instance, compounds similar to (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone have been tested against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest enhanced antimicrobial efficacy due to the specific structural features of the compound.

Anticancer Properties

There is growing evidence supporting the anticancer potential of benzothiazole derivatives. Compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia. For example, certain derivatives exhibited GI50 values in the low micromolar range against these cancer cells.

Target Enzymes

Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, the compound may reduce inflammation and pain signaling.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Factors such as solubility and stability are crucial for determining bioavailability and efficacy in clinical settings.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, substituent effects, and inferred pharmacological implications.

Substituent Variations on the Benzothiazole Core

  • Target Compound : 6-Methoxy substitution on benzothiazole.
  • Analog 2 : N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide () retains the 6-methoxy group but replaces the piperazine-isoxazole unit with a propanamide-pyridine chain, likely reducing rigidity and altering target selectivity .

Ethoxy substitution may prolong half-life due to increased hydrophobicity but could reduce solubility .

Heterocyclic Moieties

  • Target Compound : 5-Methylisoxazole-3-yl group.
  • Analog 3 : Compounds 5i–5l () feature benzoxazolone or benzothiazolone groups instead of isoxazole, which may influence hydrogen-bonding capacity and metabolic pathways .

Impact : Isoxazole’s lower polarity compared to triazole or oxazolone may reduce off-target interactions but limit water solubility.

Linker Groups

  • Target Compound : Piperazine linker.
  • Analog 5 : Bivalent ligands in use propyl or pentyl chains between piperazine and heterocycles, introducing flexibility that may improve binding to dimeric targets but reduce selectivity .
  • Analog 6 : Thiazole-pyrazoline hybrids () employ rigid pyrazoline linkers, which restrict conformational freedom compared to piperazine, possibly enhancing affinity but limiting bioavailability .

Impact : Piperazine’s balance of rigidity and rotational freedom may optimize both target engagement and pharmacokinetic properties.

Structural and Functional Comparison Table

Compound Benzothiazole Substituent Heterocycle Linker Key Properties/Inferences
Target Compound 6-Methoxy 5-Methylisoxazole Piperazine Moderate lipophilicity, rigid binding
Analog 1 () 6-Ethoxy Isoxazol-5-yl Piperazine Higher lipophilicity, slower metabolism
Compound 5j () N/A Benzothiazolone Propyl-piperazine Bivalent binding, increased flexibility
Analog 4 () N/A Triazole Pyrimidine Enhanced polarity, kinase inhibition
Pyrazoline-thiazole () 6-Methyl Pyrazoline Thiazole Rigid planar structure, antitumor potential

Research Implications and Limitations

  • Structural Similarity vs. Activity : While methoxy and ethoxy substituents () share electronic profiles, subtle differences in size and hydrophobicity can significantly alter pharmacokinetics . Piperazine linkers (target compound, ) may offer advantages over flexible alkyl chains () in target specificity .
  • Data Gaps: Direct biological data (e.g., IC50, solubility) for the target compound are absent in the provided evidence.

Biological Activity

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of 358.4 g/mol. It features a piperazine ring linked to a methanone moiety and substituted by both a methoxybenzothiazole and a methylisoxazole group.

PropertyValue
Molecular FormulaC17H18N4O3SC_{17}H_{18}N_{4}O_{3}S
Molecular Weight358.4 g/mol
CAS Number946274-51-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the 6-methoxybenzo[d]thiazole intermediate, followed by its reaction with piperazine. The final step introduces the 5-methylisoxazole group through a condensation reaction under controlled conditions utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives containing benzothiazole structures have demonstrated significant inhibition of cancer cell proliferation in various lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific concentrations .

Table 1: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A4311.0Apoptosis promotion
A5492.0Cell cycle arrest
H12994.0Inhibition of IL-6 and TNF-α activity

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has been evaluated for anti-inflammatory effects. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual role in both cancer therapy and inflammation modulation .

The proposed mechanism involves interaction with specific molecular targets, likely receptors or enzymes that modulate cellular signaling pathways. Preliminary research suggests that the compound may influence neurotransmitter systems in the brain, contributing to its pharmacological effects .

Case Studies

  • Study on Benzothiazole Derivatives : A comparative analysis of various benzothiazole derivatives revealed that compounds structurally similar to this compound exhibited enhanced anticancer activity when modified appropriately .
  • Cytotoxicity Screening : In a cytotoxicity screening involving multiple tumor cell lines, several derivatives showed promising results against specific kinases, indicating the potential for targeted cancer therapies .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while dichloromethane improves acylation yields .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency .
  • Temperature Control : Maintaining 80–100°C during coupling reactions balances yield and side-product formation .

Q. Yield Data :

StepYield RangeConditions
Piperazine coupling51–53%Reflux in DMF, 12 h
Acylation60–65%RT, 24 h, DCM

How can spectroscopic techniques such as NMR and HRMS be utilized to confirm the structure of the compound?

Basic
1H NMR Analysis :

  • Piperazine Protons : Resonances at δ 2.50–2.57 ppm (multiplet) for CH₂ groups .
  • Methoxy Group : Sharp singlet at δ 3.80–3.85 ppm .
  • Isoxazole Ring : Protons appear as a singlet at δ 6.20–6.30 ppm .

Q. 13C NMR Analysis :

  • Carbonyl (C=O): Peak at ~170 ppm .
  • Thiazole and Isoxazole Carbons: Aromatic carbons between 110–160 ppm .

Q. HRMS Validation :

  • Theoretical vs. Observed : Match molecular ion [M+H]⁺ (e.g., C₂₁H₂₂N₄O₂S: Calc. 394.1463, Obs. 394.1465) .

Q. Table: Key Spectroscopic Signatures

Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Piperazine CH₂2.50–2.5745–50
6-Methoxy (OCH₃)3.80–3.8555–56
Isoxazole C=O-~170

What in vitro models are appropriate for evaluating the cytotoxic activity of this compound, and how should such assays be designed?

Advanced
Cell Line Selection :

  • Cancer Models : Human gastric (NUGC), colon (DLD-1), liver (HA22T), and breast (MCF-7) cancer cell lines .
  • Normal Cells : Fibroblasts (WI-38) to assess selectivity .

Q. Assay Design :

  • Dose-Response : Test 0.1–100 µM concentrations for 48–72 h.
  • Controls : Use CHS-828 (reference antitumor agent) and vehicle (DMSO ≤0.5%) .
  • Endpoint Measurement : SRB assay for cell viability, with IC₅₀ calculation .

Q. Data Interpretation :

  • Selectivity Index : Compare IC₅₀ values between cancer and normal cells (e.g., MCF-7 IC₅₀ = 12 µM vs. WI-38 IC₅₀ = 85 µM) .

How do structural modifications to the piperazine or thiazole moieties affect the compound's biological activity and selectivity?

Q. Advanced (SAR)

  • Piperazine Substituents :

    • Benzhydryl Groups (e.g., in related compounds): Enhance lipophilicity and blood-brain barrier penetration but reduce aqueous solubility .
    • Methylsulfonyl : Increases electrophilicity, improving target binding (e.g., kinase inhibition) .
  • Thiazole Modifications :

    • Methoxy Position : 6-Methoxy optimizes π-stacking with aromatic residues in enzyme active sites .
    • Chlorination (e.g., 7-Cl): Boosts cytotoxicity but may increase off-target effects .

Case Study : Replacing piperazine with a bulkier 4-benzylpiperazine increases anti-inflammatory activity by 40% but reduces solubility .

What computational methods are recommended for predicting the binding affinity of this compound to target proteins?

Q. Advanced

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like histone deacetylases (HDACs) or kinases .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values (e.g., Hammett σ constants for methoxy groups) .

Validation : Compare computational IC₅₀ predictions with experimental data from enzymatic assays (e.g., HDAC inhibition) .

How should researchers address discrepancies in biological activity data obtained from different experimental models?

Q. Advanced (Data Contradiction)

  • Source Analysis : Check cell line-specific factors (e.g., MCF-7 estrogen receptor status vs. triple-negative MDA-MB-231) .
  • Protocol Harmonization : Standardize assay conditions (e.g., serum concentration, incubation time) across labs .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

Example : A 20% variance in IC₅₀ between NUGC and DLD-1 cells may arise from differences in p53 mutation status .

What strategies can be employed to enhance the solubility and bioavailability of this compound without compromising its pharmacological activity?

Q. Advanced

  • Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve aqueous dispersion .
  • Salt Formation : Convert free base to hydrochloride salt, increasing solubility by 3-fold .

Q. Stability Considerations :

  • pH Adjustment : Maintain pH 6–7 to prevent degradation of the isoxazole ring .
  • Lyophilization : Store as a lyophilized powder to extend shelf life .

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